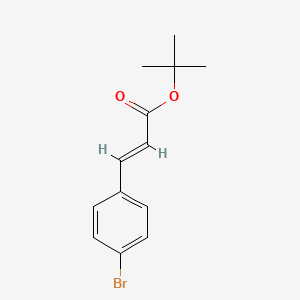

(E)-tert-butyl 3-(4-bromophenyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15BrO2 |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

tert-butyl (E)-3-(4-bromophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |

InChI Key |

FFPDSVNJARXKCJ-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Br |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

A Journey Through Acrylate Chemistry: from Discovery to Sophistication

The story of acrylates begins in the 19th century with the first synthesis of acrylic acid and its derivatives. nih.gov A pivotal moment arrived in 1880 when Georg W.A. Kahlbaum reported the first preparation of acrylic polymers. ugent.be This was followed by the doctoral research of Otto Röhm in 1901, which laid the groundwork for the commercialization of polyacrylate resins in the 1930s. nih.gov These early polymers, prized for their transparency and durability, found widespread use as glass substitutes and in paints. nih.govugent.be

The true synthetic potential of acrylates, however, began to be unlocked with the advent of modern catalytic methods. The development of transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, revolutionized the ability of chemists to form carbon-carbon bonds with high precision and stereoselectivity. nih.govmdpi.com This opened the door for the synthesis of highly functionalized and complex acrylate (B77674) derivatives, transforming them from simple monomers into sophisticated building blocks for a vast array of applications, including pharmaceuticals, advanced materials, and liquid crystals. mdpi.combohrium.comchemicalbook.com

Advanced Synthetic Methodologies for E Tert Butyl 3 4 Bromophenyl Acrylate

Optimization of Established Synthetic Routes

Established methods for forming the α,β-unsaturated carbonyl moiety, central to the structure of (E)-tert-butyl 3-(4-bromophenyl)acrylate, have been subject to extensive optimization to improve efficiency, stereocontrol, and sustainability.

Modified Wittig and Horner-Wadsworth-Emmons Protocols

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone olefination strategies for converting carbonyl compounds into alkenes. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, these reactions would involve the condensation of 4-bromobenzaldehyde (B125591) with a suitable phosphorus-stabilized carbanion.

The traditional Wittig reaction , which uses a phosphonium (B103445) ylide, often yields the Z-alkene with unstabilized ylides. libretexts.org To favor the desired (E)-isomer, stabilized ylides (containing an electron-withdrawing group like an ester) are employed. The Schlosser modification offers an alternative route to the E-alkene by treating the intermediate betaine (B1666868) with an organolithium reagent at low temperatures, forcing equilibration to the more stable threo-betaine, which then eliminates to form the E-alkene. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction , a widely used modification of the Wittig reaction, employs phosphonate (B1237965) esters, which are more nucleophilic than the corresponding ylides and typically favor the formation of the thermodynamically more stable (E)-alkene. rsc.org The byproducts, water-soluble phosphate (B84403) salts, are also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. masterorganicchemistry.com Optimization of the HWE reaction for synthesizing (E)-α,β-unsaturated esters has focused on the choice of base, solvent, and the structure of the phosphonate reagent.

Recent advancements include:

Solvent-Free Conditions: Using bases like LiOH·H₂O under solvent-free conditions has been shown to produce (E)-α-methyl-α,β-unsaturated esters from aromatic aldehydes with high yields (83–97%) and excellent E-selectivity (95–99%). oup.com

Deep Eutectic Solvents (DES): A highly stereoselective synthesis of (E)-α,β-unsaturated esters has been developed using biodegradable deep eutectic solvents, such as a choline (B1196258) chloride/urea mixture. rsc.org This method works efficiently with bases like LiOH, K₂CO₃, or DBU at room temperature and has been demonstrated to be scalable and reusable for multiple runs. rsc.org

Base and Phosphonate Modification: The choice of base and the ester group on the phosphonate can influence selectivity. Studies on related α-branched unsaturated esters show that lithium tert-butoxide in hexane (B92381) enhances E-isomer selectivity. tandfonline.com

The table below summarizes findings for HWE reactions leading to related (E)-α,β-unsaturated esters.

| Reactants | Base | Solvent | Temp. | Yield | E/Z Ratio |

| Aromatic Aldehyde, Triethyl 2-phosphonopropionate | LiOH·H₂O | None | RT | 83-97% | 95:5 to 99:1 |

| 4-bromobenzaldehyde, Triethyl phosphonoacetate | LiOH | Choline chloride/Urea | RT | 95% | >99:1 |

| Benzaldehyde, Triethyl-2-phosphonopropionate | Li t-butoxide | Hexane | RT | High | >25:1 |

This table presents data compiled from studies on similar compounds to illustrate the effectiveness of different HWE protocols. oup.comrsc.orgtandfonline.com

Palladium-Catalyzed Heck Reactions for Acrylate (B77674) Formation

The Mizoroki-Heck reaction provides a powerful and direct method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction involves the arylation of an alkene, in this case, tert-butyl acrylate, with an aryl halide, 4-bromophenyl iodide or bromide. youtube.comyoutube.com The reaction typically proceeds with high stereoselectivity to yield the trans-isomer. youtube.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the alkene with the newly attached aryl group and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst. youtube.com

Optimization efforts have targeted several aspects of the reaction:

Catalyst System: While classic systems use Pd(OAc)₂ with phosphine (B1218219) ligands, research has explored ligand-free conditions or the use of more robust catalyst precursors. youtube.comacs.org The active catalyst can be generated in situ from a precatalyst like palladium acetate (B1210297). youtube.com

Reaction Medium: To improve the environmental profile of the reaction, green solvents have been investigated. γ-Valerolactone (GVL), a biomass-derived solvent, has been shown to be an effective medium for homogeneous Pd-catalyzed Heck couplings, demonstrating good tolerance to moisture. acs.org

Base: A variety of organic or inorganic bases are used to neutralize the hydrogen halide produced during the reaction. Triethylamine (B128534) is commonly used, but other bases like sodium acetate are also effective. youtube.comyoutube.com

The table below shows representative conditions for Heck reactions forming cinnamate (B1238496) esters.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield |

| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | NEt₃ | GVL | >95% |

| Bromobenzene | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | NMP | High |

| 4-Iodoanisole | Methyl Acrylate | PdEnCat™ 30 | None | Methanol (B129727) | 97% |

This table illustrates typical conditions and yields for Heck reactions producing related cinnamate esters. thepharmajournal.comacs.orgacs.org

Alternative Olefination Strategies

Beyond the Wittig, HWE, and Heck reactions, other olefination methods can be considered for the synthesis of this compound and related structures.

Julia-Lythgoe Olefination: This method involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination of the resulting β-hydroxy sulfone. A modification using sulfoxides and SmI₂/HMPA for the elimination step provides good E/Z selectivity under mild conditions. organic-chemistry.org

Peterson Olefination: This reaction uses α-silyl carbanions, which react with aldehydes or ketones to form a β-hydroxysilane intermediate. Depending on the conditions for elimination (acidic or basic), either the E- or Z-alkene can be obtained. organic-chemistry.org

Electrophotocatalytic Olefination: A recent innovative approach uses a tandem electrochemical/electrophotocatalytic reaction to olefinate aldehydes with unactivated alkenes. nih.gov This method avoids the use of stoichiometric organometallic reagents and operates under non-basic conditions, offering broad functional group compatibility. nih.gov

Cross-Metathesis: While often used to produce Z-alkenes, olefin cross-metathesis can be a powerful tool. Specific molybdenum or ruthenium catalysts can be employed to couple two different alkenes, offering a potential, albeit less direct, route to the target structure. nih.gov

Novel Catalytic Systems for Enhanced Stereoselectivity and Yield

The development of novel catalysts is a driving force in modern synthetic chemistry, aiming for higher efficiency, lower environmental impact, and precise control over stereochemistry.

Homogeneous and Heterogeneous Catalysis in Synthesis

For reactions like the Heck coupling, the nature of the catalyst—homogeneous or heterogeneous—is a critical consideration. benthamdirect.com

Homogeneous catalysts , such as Pd(OAc)₂ combined with phosphine ligands, are dissolved in the reaction medium. acs.org

Advantages: They typically exhibit high activity and selectivity because the active sites are readily accessible. The mechanisms are often well-understood, allowing for rational tuning of ligands to control reactivity. nih.gov

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination with residual metal and loss of the expensive catalyst. nih.gov

Heterogeneous catalysts involve a solid catalyst in a liquid or gas phase reaction mixture. matthey.com Examples include palladium supported on charcoal (Pd/C), silica (B1680970), or magnetic nanoparticles. nih.govrsc.org

Advantages: These catalysts are easily separated from the reaction mixture by filtration (or with a magnet for magnetic supports), allowing for straightforward product purification and catalyst recycling. This makes the process more economical and sustainable. nih.gov

Disadvantages: They can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. There is also an ongoing debate about whether some solid-supported palladium catalysts act as "true" heterogeneous catalysts or as reservoirs that leach soluble, active palladium species into the solution. nih.gov

Recent research has focused on creating highly active and stable heterogeneous catalysts, such as palladium colloids supported within the channels of mesoporous silica (Pd-SBA-15), which have shown exceptional activity in Heck reactions. rsc.org

Enantioselective and Diastereoselective Approaches to Related Compounds

While this compound itself is achiral, the synthesis of chiral derivatives of α,β-unsaturated esters is a significant area of research, particularly for pharmaceutical applications. Asymmetric catalysis provides a powerful means to introduce stereocenters with high enantiomeric or diastereomeric excess.

Several strategies have been developed for related systems:

Asymmetric Michael Addition: The enantioselective Michael addition of nucleophiles to α,β-unsaturated esters is a challenging but valuable transformation. The use of a Lewis basic isothiourea catalyst (HyperBTM) has been shown to catalyze the addition of malonates to α,β-unsaturated para-nitrophenyl (B135317) esters with excellent enantioselectivity (up to >99:1 er) and good yields. acs.org

Copper-Catalyzed Allylic Alkylation: Chiral copper complexes have been used for the enantioselective synthesis of α-alkyl-β,γ-unsaturated esters. This method involves the reaction of alkylzinc reagents with α,β-unsaturated esters bearing a γ-leaving group, affording products with high enantiomeric excess (87-97% ee). nih.gov

Chiral Carbene Catalysis: Cyclic (alkyl)(amino)carbenes (CAACs) can be used as ligands in transition metal catalysis. The incorporation of a chiral center into the CAAC ligand has enabled the asymmetric conjugate borylation of α,β-unsaturated esters, producing β-substituted products with moderate enantioselectivities. wikipedia.org

Catalytic Asymmetric α-Quaternization: Methods for creating α-quaternary stereocenters are highly sought after. One approach involves the reaction of carboxylic acid esters with in situ-formed chiral allylic nucleophiles, catalyzed by a chiral phosphine, to produce α-quaternary ketones and aldehydes in high enantiomeric ratio. unc.edu

Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. This framework encourages the development of chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and maximizing efficiency. The principles of green chemistry are particularly relevant to common synthetic routes for this compound, such as the Heck-Matsuda reaction, which typically involves palladium catalysis. Advanced methodologies focus on adapting these syntheses to align with greener objectives, specifically through innovative solvent strategies and by optimizing reaction efficiency and atom economy.

Solvent-Free Reactions and Aqueous Media Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods for C-C bond formation, such as the Heck reaction, often rely on polar aprotic solvents like N,N-dimethylformamide (DMF), which are associated with toxicity and disposal challenges. nih.govfrontiersin.org Consequently, significant research has been directed toward replacing these problematic solvents with more benign alternatives, with water being the most desirable green solvent due to its safety, availability, and low environmental impact. nih.gov

Aqueous Media Strategies:

The Heck reaction, a plausible route for synthesizing this compound from an aryl halide and an acrylate, has been successfully adapted to aqueous environments. organic-chemistry.orgorganic-chemistry.org A key challenge in these systems is the poor solubility of organic substrates in water. This is often overcome through several strategies:

Hydrophilic Ligands: The use of water-soluble phosphine ligands, such as tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TXPTS), can help solubilize the palladium catalyst and facilitate the reaction in the aqueous phase. organic-chemistry.org

Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport a reactant from one phase to another where the reaction occurs. slideshare.netyoutube.com For instance, tetrabutylammonium (B224687) iodide (TBAI) has been used as an additive to improve yields in aqueous Heck reactions. organic-chemistry.org

Catalyst Design: The development of robust hydrophilic palladium complexes, such as those with N-heterocyclic carbene (NHC) ligands, has enabled highly efficient Heck couplings in water with very low catalyst loading. organic-chemistry.org These reactions can proceed without the need for phosphine ligands, which are often toxic and air-sensitive.

Solvent-Free Reactions:

An even more advanced green strategy is the elimination of the solvent altogether. Solvent-free, or neat, reactions offer significant benefits, including reduced waste, lower costs, and often, accelerated reaction rates. Microwave irradiation has been shown to promote ligand-free and solvent-free Heck reactions effectively. nih.gov Other approaches involve developing highly active catalytic systems that function under neat conditions, which can be particularly effective for reactions involving iodo- and bromoarenes with acrylates. researchgate.net

| Substrates | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Bromides + n-Butyl Acrylate | Pd(dba)₂ / Phosphine-Imidazolium Salt | Dioxane | High | acs.org |

| Aryl Iodides + Various Olefins | NHC-Palladium Pincer Complex | Water | >99 | organic-chemistry.org |

| Iodobenzene + Acrylic Acid | Palladium Complex | Water (in air) | High | researchgate.net |

| Aryl Halides + Butyl Acrylate | Palladium/Diamine System | Solvent-Free | High | researchgate.net |

| Iodobenzene + Eugenol | Palladium Acetate | DMF/Water Mixture | 79 | nih.gov |

Atom Economy and Reaction Efficiency

Beyond solvent choice, green chemistry places strong emphasis on the intrinsic efficiency of a chemical transformation. The two primary metrics for evaluating this are atom economy and reaction efficiency (yield).

Atom Economy:

Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. scranton.edu It provides a fundamental assessment of how efficiently a reaction utilizes raw materials. The calculation is as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Catalysts are typically excluded from this calculation as they are not consumed in the reaction. youtube.com For a potential synthesis of this compound via the Heck reaction of 4-bromobenzaldehyde and tert-butyl acrylate, the atom economy can be analyzed.

Reaction: 4-Bromobenzaldehyde + tert-Butyl Acrylate → this compound + H₂ (assuming an oxidative Heck variant for simplicity in this calculation, though a traditional Heck would involve a base).

In a more traditional Heck-Matsuda reaction involving a base like triethylamine (Et₃N), the base is a stoichiometric reactant that is not incorporated into the final product, thus lowering the atom economy. The byproduct would be triethylammonium (B8662869) bromide.

| Reactant/Product | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Reactant |

| tert-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | Reactant |

| Triethylamine (Base) | C₆H₁₅N | 101.19 | Reactant (Base) |

| This compound | C₁₄H₁₇BrO₂ | 297.19 | Desired Product |

| Triethylammonium Bromide | C₆H₁₆BrN | 182.10 | Byproduct |

Calculation based on a traditional Heck reaction: Sum of Reactant MWs = 185.02 (Aryl Halide) + 128.17 (Acrylate) + 101.19 (Base) = 414.38 g/mol Atom Economy = (297.19 / 414.38) x 100% = 71.7%

Reaction Efficiency:

While atom economy reveals the theoretical potential, reaction efficiency, measured by the percentage yield, reflects the practical outcome of the synthesis. An efficient reaction provides a high yield of the desired product with minimal formation of side products. For the synthesis of this compound, efficiency is heavily influenced by the specific conditions of the Heck reaction. Factors such as the choice of palladium catalyst, ligand, base, temperature, and reaction time all play crucial roles in maximizing the yield and selectivity for the desired (E)-isomer. organic-chemistry.orgacs.org Green protocols aim to achieve high yields while using environmentally benign and less hazardous conditions. frontiersin.org

Elucidation of Reaction Pathways for Functional Group Transformations

The presence of both an electron-deficient alkene and an aromatic ring allows for a range of functionalization strategies. These include nucleophilic additions to the carbon-carbon double bond and electrophilic substitutions on the phenyl group.

The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing tert-butoxycarbonyl group, making it susceptible to nucleophilic attack. This type of reaction, often referred to as a Michael addition or conjugate addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.netacs.org

The general mechanism involves the addition of a nucleophile to the β-carbon of the acrylate moiety, which is electron-deficient due to the resonance effect of the carbonyl group. This attack forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final addition product. The stereochemistry of the newly formed chiral centers is often influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Common nucleophiles for this transformation include soft nucleophiles such as organocuprates, enamines, and stabilized carbanions (e.g., from malonic esters), as well as heteroatom nucleophiles like thiols, amines, and alcohols. nih.gov The use of chiral catalysts can facilitate enantioselective additions, providing access to optically active derivatives.

A representative reaction is the addition of a thiol to the activated alkene, a thiol-yne click reaction, which proceeds readily under mild conditions. nih.gov The high nucleophilicity of the thiolate anion promotes a rapid reaction, often achieving quantitative conversion. nih.gov

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Thiophenol | tert-butyl 3-(4-bromophenyl)-3-(phenylthio)propanoate | Base (e.g., Et3N), THF, rt |

| Diethylamine | tert-butyl 3-(4-bromophenyl)-3-(diethylamino)propanoate | Neat or in a polar solvent, rt |

| Dimethyl malonate | tert-butyl 4,4-dicarbomethoxy-3-(4-bromophenyl)butanoate | Base (e.g., NaH), DMF, rt |

The 4-bromophenyl group of the molecule can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the bromo group and the (E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl group. uci.edumasterorganicchemistry.com

The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. uci.edu The acrylate substituent is a deactivating, meta-directing group because of its electron-withdrawing nature. The bulky tert-butyl group can exert steric hindrance, potentially influencing the substitution pattern. stackexchange.comucalgary.ca

Considering these directing effects, electrophilic attack is most likely to occur at the positions ortho to the bromo group (and meta to the acrylate group). For instance, in a nitration reaction using nitric acid and a catalyst, the nitro group would be expected to add at the C3 or C5 position of the phenyl ring. masterorganicchemistry.comgoogle.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product | Typical Conditions |

|---|---|---|---|

| Nitration | NO₂⁺ | (E)-tert-butyl 3-(4-bromo-3-nitrophenyl)acrylate | HNO₃, H₂SO₄ |

| Halogenation (Bromination) | Br⁺ | (E)-tert-butyl 3-(2,4-dibromophenyl)acrylate | Br₂, FeBr₃ |

| Friedel-Crafts Acylation | RCO⁺ | (E)-tert-butyl 3-(3-acetyl-4-bromophenyl)acrylate | CH₃COCl, AlCl₃ |

Organometallic Cross-Coupling Reactions Utilizing the Bromine Substituent

The carbon-bromine bond on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester derivative. nih.govlibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids. libretexts.org

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium source, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.orgnih.gov For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity for less reactive aryl chlorides and bromides. organic-chemistry.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | (E)-tert-butyl 3-(biphenyl-4-yl)acrylate |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | (E)-tert-butyl 3-(4'-methoxybiphenyl-4-yl)acrylate |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Copper-free protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

The mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base) and subsequent reductive elimination. The copper cycle facilitates the formation of the reactive copper acetylide. libretexts.org This reaction provides a direct route to conjugated enynes. organic-chemistry.orgrsc.org

Table 4: Conditions for Sonogashira Coupling

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | (E)-tert-butyl 3-(4-(phenylethynyl)phenyl)acrylate |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | (E)-tert-butyl 3-(4-((trimethylsilyl)ethynyl)phenyl)acrylate |

The Stille and Negishi couplings are powerful alternatives for forming carbon-carbon bonds, utilizing organotin and organozinc reagents, respectively.

The Stille coupling involves the reaction of an organic halide with an organostannane, catalyzed by a palladium complex. nih.govwikipedia.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org The mechanism follows the general cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is often rate-limiting and can be accelerated by the addition of copper(I) salts. nih.gov

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. nih.govnih.gov This higher reactivity allows for couplings under mild conditions and can be advantageous for less reactive substrates. However, organozinc reagents are more sensitive to air and moisture. nih.gov The reaction proceeds through a similar catalytic cycle, and various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective. nih.gov

Table 5: Comparison of Stille and Negishi Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Stable reagents, wide functional group tolerance | Toxicity of tin compounds |

| Negishi | R-ZnX | Pd(P(t-Bu)₃)₂ | High reactivity, mild conditions | Air and moisture sensitive reagents |

Radical and Photochemical Reactivity Studies

While specific studies on the radical and photochemical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of related acrylate monomers. Acrylates are known to participate in radical polymerization, and the substituents on the molecule are expected to modulate this reactivity.

This compound is a substituted acrylate, and as such, is expected to undergo radical polymerization. The general mechanism for the free-radical polymerization of an acrylate monomer involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced either thermally or photochemically. These radicals then add to the double bond of the acrylate monomer.

Propagation: The newly formed monomer radical adds to another monomer molecule, creating a growing polymer chain. This step is repeated, leading to the formation of a long polymer chain.

Termination: The growth of the polymer chain is halted through various termination mechanisms, such as combination or disproportionation of two growing chains.

The presence of the 4-bromophenyl group is likely to influence the electronic properties of the double bond, potentially affecting the rate of polymerization and the properties of the resulting polymer. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), have been successfully applied to the polymerization of tert-butyl acrylate. cmu.eduresearchgate.net These methods allow for the synthesis of polymers with well-defined architectures and low polydispersity. It is plausible that similar techniques could be employed for the controlled polymerization of this compound.

A recent development in this area is the use of Cu(II)-mediated photoinduced controlled radical polymerization, which has been shown to be effective for the polymerization of a di-tert-butyl acrylate monomer. pusan.ac.kr This method utilizes UV light to initiate the polymerization, offering spatial and temporal control over the reaction.

| Polymerization Technique | Key Features | Potential Applicability |

| Free Radical Polymerization | Initiated by thermal or photochemical decomposition of an initiator. | Applicable, though control over polymer architecture may be limited. |

| Atom Transfer Radical Polymerization (ATRP) | Utilizes a transition metal catalyst (e.g., copper) to control the polymerization. cmu.eduresearchgate.net | Likely applicable for synthesizing well-defined polymers. |

| Nitroxide-Mediated Polymerization (NMP) | Employs a stable nitroxide radical to mediate the polymerization. | Potentially suitable for controlled polymerization. |

| Photoinduced Controlled Radical Polymerization | Uses light to initiate and control the polymerization process. pusan.ac.kr | A promising technique for spatiotemporal control. |

This table summarizes potential polymerization techniques for this compound based on known methods for similar acrylate monomers.

Cycloaddition Chemistry of this compound

The electron-deficient nature of the double bond in this compound, a consequence of the electron-withdrawing ester and 4-bromophenyl groups, makes it a suitable candidate for participation in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic molecules.

Specifically, this compound is expected to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and as a dipolarophile in [3+2] cycloaddition reactions.

In a Diels-Alder reaction , a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comorganic-chemistry.org The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. Given its electronic properties, this compound would be expected to react readily with electron-rich dienes.

[3+2] Cycloaddition reactions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. nih.gov this compound, with its electron-poor double bond, is a good candidate for reaction with various 1,3-dipoles, such as nitrile oxides and azomethine ylides. The reaction of nitrile oxides with alkenes is a well-established method for the synthesis of isoxazolines. beilstein-journals.orgmdpi.comresearchgate.net Similarly, azomethine ylides react with electron-deficient alkenes to produce pyrrolidine (B122466) derivatives. nih.govrsc.org

The stereochemistry of the resulting cycloadducts would be dictated by the concerted nature of these pericyclic reactions, with the relative stereochemistry of the substituents on the starting alkene being retained in the product.

| Cycloaddition Type | Reactant Partner | Expected Product |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich conjugated diene | Substituted cyclohexene (B86901) derivative |

| [3+2] Cycloaddition | Nitrile Oxide | Substituted isoxazoline |

| [3+2] Cycloaddition | Azomethine Ylide | Substituted pyrrolidine |

This interactive table outlines the expected cycloaddition reactions of this compound.

Future Horizons: Research and Applications

The unique structural attributes of (E)-tert-butyl 3-(4-bromophenyl)acrylate position it at the forefront of several exciting research directions.

Its application in the synthesis of liquid crystals is a particularly active area. bohrium.comchemicalbook.com The rigid biphenyl (B1667301) structures that can be readily prepared from this precursor via Suzuki coupling are fundamental components of many liquid crystalline materials. nih.govmdpi.commdpi.com The ability to introduce various substituents onto the second phenyl ring allows for the fine-tuning of the mesomorphic properties of the final molecules.

Furthermore, the versatility of this building block extends to the synthesis of a wide range of biologically active molecules and advanced materials . The core structure can be elaborated through various chemical transformations to access novel compounds with potential applications in drug discovery and materials science. scribd.com The development of more efficient and sustainable catalytic systems for the synthesis and subsequent reactions of this compound remains an ongoing area of research. nih.gov

Below are some key physicochemical and spectroscopic data for related compounds, which provide a reference for the properties of this compound.

Derivatization and Functionalization Strategies of E Tert Butyl 3 4 Bromophenyl Acrylate

Selective Modification of the Bromine Atom

The presence of a bromine atom on the aromatic ring is a key feature for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Introduction of Diverse Heteroatom-Containing Groups

The bromine atom serves as a handle for the introduction of various heteroatom-containing functionalities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. This reaction can be used to couple (E)-tert-butyl 3-(4-bromophenyl)acrylate with a wide range of primary and secondary amines, including heterocyclic amines, to yield the corresponding N-aryl products. wikipedia.orgnih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. nih.gov

Conversion to Organometallic Reagents for Further Transformations

The aryl bromide can be converted into an organometallic species, which can then react with various electrophiles. Two common methods for this transformation are the formation of a Grignard reagent and lithium-halogen exchange.

The preparation of an aryl Grignard reagent from this compound can be achieved by reacting it with activated magnesium in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. adichemistry.comunp.edu.ar This organomagnesium intermediate can then be used in reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. youtube.com

Alternatively, lithium-halogen exchange offers another route to an organometallic intermediate. This reaction is typically carried out at low temperatures using an organolithium reagent like n-butyllithium or tert-butyllithium. nih.govharvard.edutcnj.edu The resulting aryllithium species is highly reactive and can be quenched with a range of electrophiles. This method is particularly useful for creating aryllithiums that are subsequently used in coupling reactions. researchgate.net

A prominent application of the aryl bromide is in the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. This method is highly effective for the formation of biaryl compounds. The Heck reaction is another powerful palladium-catalyzed transformation where the aryl bromide is coupled with an alkene, such as another molecule of an acrylate (B77674), to form a new carbon-carbon bond. mdpi.comnih.govorganic-chemistry.orgresearchgate.net

Table 1: Cross-Coupling Reactions at the Bromine Atom

| Reaction Name | Coupling Partner | Resulting Linkage | Key Reagents |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C (Aryl-Aryl) | Pd catalyst, Base |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Pd catalyst, Base |

Functionalization of the Carbon-Carbon Double Bond

The α,β-unsaturated ester moiety in this compound provides a reactive site for various addition reactions, including hydrogenation, hydrofunctionalization, epoxidation, and dihydroxylation.

Hydrogenation and Hydrofunctionalization Reactions

The carbon-carbon double bond can be readily reduced to the corresponding saturated ester through catalytic hydrogenation. This is often achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. More sophisticated methods involving homogeneous catalysts, such as those based on iridium or nickel, can achieve asymmetric hydrogenation, leading to the formation of a chiral center with high enantioselectivity. nih.govacs.orgresearchgate.netnih.gov For α,β-unsaturated esters, iridium catalysts with chiral N,P ligands have proven effective. nih.gov Nickel-catalyzed asymmetric hydrogenations have also emerged as a cost-effective alternative to precious metal catalysts. acs.orgresearchgate.net In some cases, a cascade reaction involving hydrogenation and isomerization can occur, particularly with ruthenium catalysts. rsc.org

Epoxidation and Dihydroxylation Methods

Epoxidation of the electron-deficient double bond can be accomplished using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this transformation. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to form the epoxide. masterorganicchemistry.comyoutube.com

For the synthesis of vicinal diols, the Sharpless asymmetric dihydroxylation is a powerful and widely used method. organic-chemistry.orgwikipedia.orgresearchgate.netharvard.edu This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. wikipedia.orgnih.gov The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, often used in pre-packaged "AD-mix" formulations) dictates the stereochemical outcome of the dihydroxylation, allowing for the synthesis of enantiomerically enriched diols. organic-chemistry.orgnih.gov

Table 2: Reactions at the Carbon-Carbon Double Bond

| Reaction | Reagents | Functional Group Formed |

| Catalytic Hydrogenation | H₂, Pd/C | Alkane |

| Asymmetric Hydrogenation | H₂, Chiral Ir or Ni catalyst | Chiral Alkane |

| Epoxidation | m-CPBA | Epoxide |

| Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand, Co-oxidant | Chiral Diol |

Ester Hydrolysis and Transesterification Reactions of the tert-Butyl Group

The tert-butyl ester group, while relatively stable, can be cleaved or transformed under specific conditions, providing access to the corresponding carboxylic acid or other ester derivatives.

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is typically achieved under acidic conditions. libretexts.org The bulky tert-butyl group promotes a mechanism involving the formation of a stable tert-butyl carbocation, which is different from the typical acid-catalyzed hydrolysis of less hindered esters. researchgate.netacsgcipr.orgoup.comcdnsciencepub.com A variety of acids can be employed, including trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid in hexafluoroisopropanol (HFIP). nih.gov

Transesterification, the conversion of one ester to another, can also be performed on the tert-butyl acrylate. This can be challenging due to the steric hindrance of the tert-butyl group. nih.govrsc.org However, under certain conditions, such as using lithium alkoxides or specific organocatalysts, transesterification can be achieved. nih.govrsc.org High-temperature transesterification with an alcohol in the presence of a suitable catalyst is another approach. wikipedia.org

Table 3: Reactions of the tert-Butyl Ester Group

| Reaction | Key Reagents | Product |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., TFA, HCl) | Carboxylic Acid |

| Transesterification | Alcohol, Catalyst (e.g., Lithium Alkoxide) | Different Ester |

Applications of E Tert Butyl 3 4 Bromophenyl Acrylate in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis (Focus on synthetic methodology, not biological activity)

While direct incorporation of (E)-tert-butyl 3-(4-bromophenyl)acrylate into the total synthesis of complex natural products is not extensively documented in readily available literature, its structural motifs are present in numerous biologically active natural compounds. The true value of this compound lies in its potential as a versatile starting material or key intermediate. The methodologies that can be employed to transform this building block are central to modern synthetic organic chemistry.

The aryl bromide functionality is a cornerstone for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing the carbon skeletons of many complex natural products. For instance, the Heck reaction allows for the arylation of alkenes, a process that could be used to couple the 4-bromophenyl group of the acrylate (B77674) with another olefin-containing fragment of a natural product target. mdpi.comnih.gov Similarly, the Suzuki-Miyaura coupling enables the formation of biaryl linkages by reacting the aryl bromide with an organoboron compound, a common structural feature in many natural products. mdpi.commdpi.comresearchgate.netnih.gov The Sonogashira coupling provides a pathway to arylated alkynes, another important substructure in various natural products, by reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org

The acrylate portion of the molecule also offers a range of synthetic possibilities. It can undergo conjugate addition reactions, allowing for the introduction of various nucleophiles at the β-position. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of subsequent transformations, such as amide bond formation or further functional group manipulations. The tert-butyl ester group is particularly useful as it can be selectively cleaved under acidic conditions, leaving other ester groups in the molecule intact.

The following table illustrates the potential transformations of this compound that are relevant to natural product synthesis:

| Reaction Type | Reactant | Potential Product Substructure | Relevance to Natural Product Synthesis |

| Heck Coupling | Alkene | Substituted Styrene | Formation of complex carbon skeletons |

| Suzuki-Miyaura Coupling | Organoboron Compound | Biaryl | Construction of biaryl-containing natural products |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | Synthesis of enediyne and other alkyne-containing natural products |

| Buchwald-Hartwig Amination | Amine | Aryl-amine | Introduction of nitrogen-containing functional groups |

| Conjugate Addition | Nucleophile (e.g., organocuprate) | β-Substituted Propionate (B1217596) | Stereoselective introduction of substituents |

Precursor for Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds. The combination of the acrylate and the aryl bromide functionalities allows for a range of cyclization strategies.

One prominent application is in the synthesis of pyridazinone and furanone derivatives. Although direct examples with the tert-butyl ester are not prevalent, the analogous 3-(4-bromobenzoyl) acrylic acid has been shown to be a key starting material for these heterocycles. nih.gov By reacting with hydrazine, the acrylic acid derivative can be cyclized to form a pyridazinone ring, a scaffold known for its diverse biological activities. google.comfao.orgchegg.com Similarly, intramolecular cyclization reactions can lead to the formation of furanone rings. nih.gov These reactions often proceed through Michael addition followed by a condensation step.

The aryl bromide handle on the phenyl ring opens up possibilities for tandem reactions where a cross-coupling reaction is followed by a cyclization. For example, a Suzuki coupling could be used to introduce a substituent with a nucleophilic group, which could then attack the acrylate system to form a new heterocyclic ring.

The following table outlines potential heterocyclic systems that can be accessed from this compound:

| Heterocyclic System | Synthetic Approach | Key Reagents | Significance of Scaffold |

| Pyridazinones | Michael addition followed by cyclization | Hydrazine derivatives | Common core in many bioactive molecules |

| Furanones | Intramolecular cyclization | Acid or base catalysis | Present in various natural products and pharmaceuticals |

| Dihydroquinolines | Aza-Michael addition followed by cyclization | Anilines | Important structural motif in alkaloids |

| Chromenones | Intramolecular Heck reaction | Palladium catalyst | Core structure of many flavonoids and coumarins |

Monomer in Polymer Science and Materials Chemistry (Focus on synthetic routes and polymerization mechanisms)

In the realm of polymer science, this compound is a functional monomer that can be used to synthesize polymers with tailored properties. The tert-butyl acrylate portion of the molecule is readily polymerizable, while the 4-bromophenyl group can either be retained for post-polymerization modification or can participate in the synthesis of conjugated polymers.

Controlled Radical Polymerization Techniques

The polymerization of the acrylate moiety can be well-controlled using various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers.

ATRP of tert-butyl acrylate is a well-established process, typically employing a copper catalyst system. chegg.comcmu.eduwikipedia.orgcmu.eduyoutube.com The polymerization proceeds through a reversible activation/deactivation process, which minimizes termination reactions and allows for the "living" growth of polymer chains. The resulting poly(tert-butyl acrylate) can be subsequently hydrolyzed to poly(acrylic acid), a versatile polyelectrolyte.

RAFT polymerization is another powerful technique for controlling the polymerization of acrylates. researchgate.netnih.govnih.govresearchgate.netrsc.org This method utilizes a chain transfer agent to mediate the polymerization, leading to polymers with well-defined structures. The choice of the RAFT agent is crucial for achieving good control over the polymerization.

| Polymerization Technique | Key Components | Advantages | Resulting Polymer Structure |

| Atom Transfer Radical Polymerization (ATRP) | Alkyl halide initiator, transition metal complex (e.g., CuBr/ligand) | Good control over molecular weight and dispersity, tolerant to various functional groups. | Well-defined homopolymers, block copolymers, star polymers. |

| Reversible Addition-Fragmentation Chain-transfer (RAFT) | RAFT agent (e.g., dithioesters, trithiocarbonates), radical initiator | Applicable to a wide range of monomers, allows for synthesis of complex architectures. | Polymers with controlled molecular weight and narrow polydispersity. |

Synthesis of Conjugated Polymers and Oligomers

The 4-bromophenyl group of this compound is a key feature that enables its use in the synthesis of conjugated polymers and oligomers. The bromine atom serves as a handle for various cross-coupling reactions, which are the cornerstone of conjugated polymer synthesis.

The Heck coupling reaction can be used to create vinylene linkages between aromatic rings, a common motif in conjugated polymers. mdpi.comnih.govthieme-connect.deresearchgate.netbeilstein-journals.orgnih.gov By reacting the monomer with itself or with other vinyl-containing monomers under Heck conditions, conjugated polymers can be synthesized. The Suzuki-Miyaura coupling is another powerful tool for this purpose, allowing for the formation of C-C single bonds between aromatic rings. mdpi.commdpi.comresearchgate.netnih.gov This is particularly useful for synthesizing poly(p-phenylene) and related structures. The Sonogashira coupling provides access to conjugated polymers containing alkyne units (poly(phenylene ethynylene)s), which often exhibit interesting optoelectronic properties. wikipedia.orgorganic-chemistry.orglibretexts.org

The resulting polymers, with their extended π-conjugated systems, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals (Emphasis on synthetic access)

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of fine chemicals and agrochemicals. The term "fine chemicals" encompasses a broad range of complex molecules produced in smaller quantities and at higher prices than bulk chemicals, including pharmaceuticals, fragrances, and specialty chemicals. Agrochemicals, such as herbicides, insecticides, and fungicides, also often feature complex organic structures.

The synthesis of many modern agrochemicals relies on the construction of complex molecular frameworks, often involving substituted aromatic rings. nih.govgoogle.comfao.orgnih.govscilit.comnih.govbeilstein-journals.orgnih.govrsc.orgnih.govmdpi.com The aryl bromide moiety of this compound can be readily transformed through cross-coupling reactions to introduce various substituents required for biological activity. For example, the Suzuki-Miyaura coupling is widely used in the pharmaceutical and agrochemical industries to create biaryl structures. mdpi.commdpi.comresearchgate.netnih.gov

Furthermore, the acrylate portion can be modified to introduce other functional groups. For instance, the double bond can be dihydroxylated or epoxidized, and the ester can be converted to an amide, providing access to a wide range of derivatives for biological screening. Patents in the agrochemical field often describe the synthesis of active ingredients from substituted phenyl acrylates, highlighting the industrial relevance of this class of compounds. google.comgoogle.comgoogle.com

The following table provides examples of how the reactivity of this compound can be harnessed for the synthesis of fine chemicals and agrochemicals:

| Target Molecule Class | Key Transformation | Example of Synthetic Utility |

| Fungicides | Suzuki-Miyaura Coupling | Synthesis of biaryl fungicides. nih.govrsc.org |

| Herbicides | Aryl ether formation (via nucleophilic aromatic substitution on a derivative) | Creation of aryloxy phenoxy propionate type herbicides. nih.govbeilstein-journals.org |

| Insecticides | Buchwald-Hartwig Amination | Introduction of substituted amine functionalities found in many insecticides. nih.govmdpi.com |

| Pharmaceuticals | Heck Coupling | Formation of complex olefinic structures in drug candidates. thieme-connect.debeilstein-journals.orgnih.gov |

Advanced Spectroscopic and Analytical Methodologies for Characterizing E Tert Butyl 3 4 Bromophenyl Acrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including (E)-tert-butyl 3-(4-bromophenyl)acrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular skeleton and, crucially, the stereochemistry of the alkene moiety.

In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.5 ppm due to the nine equivalent protons. The aromatic protons on the 4-bromophenyl ring typically present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The most diagnostic signals are those of the vinylic protons of the acrylate (B77674) group. These appear as two doublets, one for the proton alpha to the carbonyl group and one for the proton beta to it. The key to confirming the (E)-stereochemistry (trans configuration) is the magnitude of the coupling constant (J) between these two protons. For trans-alkenes, this coupling constant is typically in the range of 14-18 Hz, a significantly larger value than that observed for the corresponding cis-isomer.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. researchgate.net The spectrum would show characteristic signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the vinylic carbons, and the carbons of the bromophenyl ring, including the carbon atom bonded to the bromine. researchgate.netnih.gov The chemical shifts provide confirmation of the functional groups present. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | NMR Type | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| C(CH₃)₃ | ¹H | ~1.5 | s (9H) |

| Ar-H | ¹H | ~7.5-7.7 | d, J ≈ 8.5 Hz (2H) |

| Ar-H | ¹H | ~7.4-7.6 | d, J ≈ 8.5 Hz (2H) |

| =CH-CO | ¹H | ~6.4 | d, J ≈ 16.0 Hz (1H) |

| Ar-CH= | ¹H | ~7.6 | d, J ≈ 16.0 Hz (1H) |

| C =O | ¹³C | ~165 | N/A |

| Ar-C H= | ¹³C | ~142 | N/A |

| =C H-CO | ¹³C | ~122 | N/A |

| C -Br | ¹³C | ~125 | N/A |

| Ar-C H | ¹³C | ~129, ~132 | N/A |

| Ar-C | ¹³C | ~134 | N/A |

| C (CH₃)₃ | ¹³C | ~81 | N/A |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry Techniques for Reaction Monitoring and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic inlet like LC-MS, can confirm the identity of this compound by providing a highly accurate mass measurement of its molecular ion, which can be matched to its calculated exact mass. nih.gov

The presence of bromine is readily identified from the isotopic pattern of the molecular ion peak ([M]⁺), as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units. Common fragmentation pathways for this molecule under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would include the loss of the tert-butyl group (C₄H₉) or isobutylene (B52900) (C₄H₈), leading to prominent fragment ions.

Furthermore, modern mass spectrometry can be used for real-time, online monitoring of chemical reactions. researchgate.net For instance, in a synthesis such as a Heck coupling reaction between 4-bromo-tert-butylbenzoate and tert-butyl acrylate, an online MS system coupled to the reactor could track the consumption of reactants and the formation of the product over time. researchgate.net This allows for precise determination of reaction kinetics and optimization of reaction conditions. Multiple Reaction Monitoring (MRM) is a highly specific MS technique that can be employed to detect and quantify specific analytes, such as the target product or key intermediates, in a complex reaction mixture with high sensitivity and low background noise. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for C₁₃H₁₅BrO₂

| Ion | Formula | Calculated m/z | Significance |

|---|---|---|---|

| [M(⁷⁹Br)]⁺ | C₁₃H₁₅⁷⁹BrO₂ | 282.0255 | Molecular Ion |

| [M(⁸¹Br)]⁺ | C₁₃H₁₅⁸¹BrO₂ | 284.0235 | Molecular Ion Isotope |

| [M-C₄H₉]⁺ | C₉H₆BrO₂ | 224.9551 | Loss of tert-butyl radical |

X-ray Crystallography for Definitive Solid-State Structure Determination of Key Intermediates and Products

While NMR and MS provide compelling evidence for the structure of this compound, X-ray crystallography offers the only method for the direct and unambiguous determination of its three-dimensional structure in the solid state. This technique is considered the gold standard for structural proof, providing precise data on bond lengths, bond angles, and torsional angles.

To perform this analysis, a single crystal of the compound of suitable size and quality must first be grown. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the electron density within the crystal lattice. This model reveals the exact spatial arrangement of every atom in the molecule.

For this compound, an X-ray crystal structure would definitively confirm:

The (E)-stereochemistry of the carbon-carbon double bond.

The planarity of the phenyl ring and the acrylate system.

The precise conformation of the tert-butyl ester group relative to the rest of the molecule.

Intermolecular interactions in the solid state, such as π-stacking or halogen bonding, which govern the crystal packing.

Advanced Chromatographic Methods for Purity Assessment and Isolation of Reaction Components

Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis. e3s-conferences.orgresearchgate.net Due to the nonpolar nature of the molecule, a reversed-phase HPLC method is typically employed. researchgate.net This involves a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of the target compound from starting materials, by-products, and other impurities. e3s-conferences.org Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl acrylate chromophore absorbs strongly in the UV region. e3s-conferences.org A validated HPLC method can provide purity values with high accuracy and precision. nih.gov

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

For preparative purposes, column chromatography using silica gel is the standard method for isolating and purifying the product from the crude reaction mixture. mdpi.comrsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC) , which is a rapid and convenient technique for qualitatively assessing the composition of fractions and monitoring the progress of a reaction. rsc.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-METHYL 3-(4-BROMOPHENYL)ACRYLATE |

| 4-bromo-tert-butylbenzoate |

| 4-bromoaniline |

| 5,7-diiodo-8-hydroxyquinoline |

| Acetonitrile |

| Brompheniramine Maleate |

| Caffeic acid |

| Isobutylene |

| Methanol |

| Methacryloyl chloride |

| N-(4-bromophenyl)-2-methacrylamide |

| n-butyl acrylate |

| n-butyl methacrylate |

| tert-butyl acrylate |

| Triethylamine (B128534) |

Theoretical and Computational Chemistry Studies on E Tert Butyl 3 4 Bromophenyl Acrylate

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone in computational organic chemistry for exploring reaction mechanisms and characterizing transition states. For a molecule like (E)-tert-butyl 3-(4-bromophenyl)acrylate, which can be synthesized through cross-coupling reactions such as the Heck or Suzuki-Miyaura reactions, DFT calculations offer profound insights.

In the context of a potential Heck reaction synthesis, where an aryl halide (4-bromoiodobenzene) couples with tert-butyl acrylate (B77674), DFT can be employed to map out the entire catalytic cycle. numberanalytics.commdpi.com This involves calculating the energies of reactants, intermediates, transition states, and products. Key steps in the Heck reaction mechanism that can be analyzed include oxidative addition of the aryl halide to a palladium(0) catalyst, migratory insertion of the acrylate, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. numberanalytics.commdpi.com

A hypothetical DFT study on the Heck reaction to form this compound could yield data such as the activation energies for each elementary step. For instance, the oxidative addition of 4-bromoiodobenzene to a Pd(0) complex is often the rate-determining step. DFT calculations can predict the energy barrier for this step, providing a quantitative measure of the reaction's feasibility. numberanalytics.com Similarly, the regioselectivity of the acrylate insertion (2,1- vs. 1,2-insertion) can be determined by comparing the energies of the respective transition states. pnas.org

Table 1: Hypothetical DFT-Calculated Activation Energies for the Heck Reaction Synthesis of this compound

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 15.8 |

| Migratory Insertion | Pd(PPh₃)₄ | 12.3 |

| β-Hydride Elimination | Pd(PPh₃)₄ | 8.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

Furthermore, transition state analysis provides detailed geometric information, such as bond lengths and angles, at the peak of the energy profile. For the migratory insertion step, DFT can elucidate the structure of the four-membered ring transition state, revealing the extent of bond formation between the palladium and the acrylate double bond. pnas.org

Similarly, for a Suzuki-Miyaura coupling between a 4-bromophenylboronic acid derivative and a suitable acrylate precursor, DFT can be used to investigate the transmetalation and reductive elimination steps. nih.govnih.govyoutube.com The nature of the base and solvent can be computationally modeled to understand their influence on the reaction outcome. nih.gov

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment. For this compound, MD simulations can be particularly useful in understanding its conformational landscape and how it might influence reactivity.

The presence of the bulky tert-butyl group introduces significant steric hindrance, which can restrict the rotation around the single bonds in the molecule. researchgate.net An MD simulation in a solvent, such as dimethylformamide (DMF) or water, can reveal the preferred dihedral angles and the energetic barriers between different conformations. researchgate.netmdpi.com This is crucial as the conformation of the acrylate moiety can affect its accessibility to incoming reagents in a reaction.

A typical MD simulation would involve placing a single molecule of this compound in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of nanoseconds. nih.gov Analysis of the trajectory can provide information on the distribution of key dihedral angles, such as the C-C-C=O angle of the ester group and the dihedral angle between the phenyl ring and the acrylate double bond.

Table 2: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound in Toluene

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| Phenyl-C=C | 25.3 | 5.2 |

| C=C-C=O | 175.8 | 4.1 |

| C-O-C(CH₃)₃ | 160.1 | 8.9 |

Note: The data in this table is hypothetical and illustrates the type of information obtainable from MD simulations.

These simulations can also shed light on the solvation structure around the molecule, identifying which parts of the molecule have stronger interactions with the solvent. mdpi.com This can be important for understanding solvent effects on reaction rates and mechanisms. For instance, the solvation of the carbonyl oxygen could influence its Lewis basicity and its role in subsequent reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. youtube.com By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how a molecule will behave as an electrophile or a nucleophile.

For this compound, the HOMO is likely to be localized on the π-system of the 4-bromophenyl ring and the acrylate double bond, while the LUMO is expected to be an antibonding π* orbital primarily located on the α,β-unsaturated ester moiety. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. eurjchem.com

In a potential Michael addition reaction, this compound would act as the Michael acceptor. wikipedia.orgmasterorganicchemistry.com A nucleophile would attack the β-carbon of the acrylate system. FMO theory predicts that this interaction would be governed by the overlap of the HOMO of the nucleophile and the LUMO of the acrylate. The spatial distribution of the LUMO on the β-carbon would therefore be a key factor in determining the site of attack.

DFT calculations are commonly used to obtain the energies and shapes of the frontier orbitals. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT (B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity in a particular reaction. nih.govrsc.org While no specific QSRR studies on this compound were found, one can conceptualize how such a study might be designed.

A QSRR study could be developed to predict the rate of a specific reaction, for example, the Michael addition of a common nucleophile to a series of substituted 3-phenylacrylates, including this compound. nih.gov A set of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters, molecular volume), or topological.

A multiple linear regression or more advanced machine learning algorithm would then be used to build a model that links these descriptors to the experimentally determined reaction rates. nih.govnih.gov

Table 4: Hypothetical Descriptors for a QSRR Model of Acrylate Reactivity

| Descriptor | Type | Hypothetical Value for this compound |

| Hammett σₚ (for Br) | Electronic | 0.23 |

| LUMO Energy | Electronic | -1.23 eV |

| Molecular Volume | Steric | 250.5 ų |

| LogP | Lipophilicity | 4.5 |

Note: The data in this table is hypothetical and illustrates the types of descriptors used in QSRR studies.

A successful QSRR model for acrylate reactivity could take the form of an equation like:

log(k) = c₀ + c₁σₚ + c₂E(LUMO) + c₃Vₘ

where k is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the prediction of reactivity for new, unsynthesized acrylate derivatives, aiding in the rational design of molecules with desired properties. researchgate.net The presence of the bromine atom, an electron-withdrawing group, would be expected to increase the electrophilicity of the β-carbon, thus increasing the rate of Michael addition, a trend that a QSRR model should capture. nih.gov

Future Research Directions and Emerging Trends in E Tert Butyl 3 4 Bromophenyl Acrylate Chemistry

Integration with Flow Chemistry and Microreactor Technology

The synthesis of (E)-tert-butyl 3-(4-bromophenyl)acrylate, typically achieved via the Mizoroki-Heck reaction, is a prime candidate for adaptation to continuous-flow systems. researchgate.netmdpi.comorganic-chemistry.orgwikipedia.org The integration of flow chemistry and microreactor technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability.

Microreactors provide exceptional heat and mass transfer, which is critical for exothermic and rapid catalytic reactions like the Heck coupling. This precise control can lead to higher yields, reduced side-product formation, and minimized catalyst deactivation. Research on related Heck reactions, such as the coupling of aryl bromides with butyl acrylate (B77674), has demonstrated that continuous-flow processing can achieve high conversions and selectivity. researchgate.net The ability to precisely control residence time in a microreactor is key to optimizing the reaction and preventing product degradation or side reactions. rsc.org

Future research will likely focus on developing and optimizing a dedicated flow process for this compound. This involves screening catalysts suitable for heterogeneous flow-through systems (e.g., palladium immobilized on solid supports), optimizing solvent and base concentrations, and exploring a range of temperatures and pressures to maximize throughput and purity. Furthermore, the use of microreactors facilitates the synthesis and subsequent functionalization of polymers derived from this monomer, as demonstrated in the thiol-ene functionalization of poly(butyl acrylate) in continuous flow, which was accomplished in minutes. rsc.org This opens a pathway for the in-line production and modification of polymers based on the this compound scaffold, enabling rapid library synthesis and process optimization.

Table 1: Comparison of Batch vs. Flow Chemistry for Heck Reactions

| Feature | Traditional Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat exchange due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited by stirring efficiency, affecting reaction rates. | Enhanced and rapid mixing, leading to more uniform reaction conditions. |

| Safety | Handling of large volumes of hazardous materials; risk of thermal runaway. | Small reaction volumes minimize risk; better control over exothermic reactions. |

| Scalability | Often requires re-optimization of conditions for scale-up. | Scaled by running longer or in parallel ("numbering-up"); more predictable. rsc.org |

| Control | Less precise control over residence time and reaction parameters. | Precise digital control over flow rate, residence time, and temperature. rsc.org |

Exploration of Bio-Inspired and Enzymatic Transformations

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research into this compound will increasingly explore the use of enzymes for both its synthesis and subsequent transformations.

The ester bond in the molecule is a clear target for enzymatic synthesis. Lipases, which catalyze esterification in non-aqueous environments, are particularly promising. nih.govrsc.org Studies have successfully demonstrated the synthesis of other cinnamic acid esters, such as ethyl ferulate and benzyl (B1604629) cinnamate (B1238496), using immobilized lipases like Novozym 435. nih.govresearchgate.net A key research direction will be to apply this methodology to the esterification of 4-bromocinnamic acid with tert-butanol. This would involve optimizing parameters such as the choice of lipase (B570770), solvent system, temperature, and substrate molar ratios to achieve high conversion rates. researchgate.net The reusability of immobilized enzymes makes this approach economically and environmentally attractive. nih.gov

Beyond synthesis, enzymes could be used to create novel derivatives. For instance, the acrylate moiety can be a substrate for certain enzymes. Amylases have been used to catalyze the synthesis of glycosyl acrylates, suggesting that the acrylate double bond is compatible with some enzymatic processes. rsc.org Furthermore, bio-inspired pathways could utilize CoA ligases to activate the cinnamic acid precursor, which can then be channeled into biocatalytic cascades to produce complex natural product-like molecules. d-nb.info The enzymatic polymerization of the acrylate monomer itself, a process catalyzed by hydrolases like lipase in a reverse of their in-vivo function, presents a sustainable route to novel biodegradable polyesters. nih.govfrontiersin.org

Table 2: Key Enzymes and Potential Biocatalytic Applications

| Enzyme Class | Specific Enzyme Example | Potential Application for this compound Chemistry |

|---|---|---|

| Lipase | Novozym 435 (from Candida antarctica) | Catalyze the synthesis of the monomer from 4-bromocinnamic acid and tert-butanol. nih.govresearchgate.net |

| Lipase | Lipase from Pseudomonas cepacia | Catalyze the ring-opening polymerization of related lactones or the direct polymerization of the acrylate monomer. nih.gov |

| Amylase | Glycoamylase from Aspergillus niger | Potential for glycosylation reactions involving the acrylate portion. rsc.org |

| CoA Ligase | 4-Coumarate:CoA ligase (4CL) | Activation of the 4-bromocinnamic acid precursor for use in bio-inspired synthetic cascades. d-nb.info |

Development of Smart Materials and Responsive Systems Utilizing Derived Scaffolds

The unique structure of this compound makes it an ideal platform for the development of "smart" materials—polymers that exhibit significant changes in their physical or chemical properties in response to external stimuli. rsc.orgnih.gov

The acrylate group provides a polymerizable handle, allowing the monomer to be incorporated into polymer backbones via conventional free-radical or controlled polymerization techniques. The resulting polymer, poly(this compound), possesses two key features for creating responsive systems:

The Tert-Butyl Ester Group: This bulky, hydrophobic group can influence the polymer's solubility and thermal properties. In related systems, such as those using tert-butyl methacrylate, this group affects the phase transition behavior of hydrogels. nih.gov